1-Allyl-3,7-dimethylxanthine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

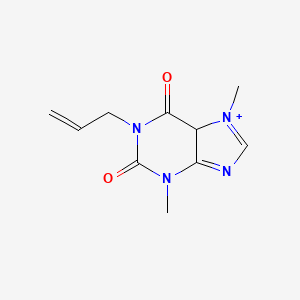

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N4O2+ |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione |

InChI |

InChI=1S/C10H13N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6-7H,1,5H2,2-3H3/q+1 |

InChI Key |

PPCHVENJOCDRQU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=NC=[N+](C2C(=O)N(C1=O)CC=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allyl-3,7-dimethylxanthine from Theobromine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-allyl-3,7-dimethylxanthine, a derivative of theobromine (B1682246), of significant interest in medicinal chemistry and pharmacological research. The primary synthetic route detailed is the N-alkylation of theobromine, a readily available starting material. This document outlines various experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes the synthetic workflow and relevant biological signaling pathways using Graphviz diagrams. The content is tailored for researchers, scientists, and professionals in drug development, offering a practical and in-depth resource for the laboratory synthesis and understanding of this compound.

Introduction

This compound, also known as 1-allyltheobromine, is a synthetic derivative of the naturally occurring methylxanthine, theobromine.[1][2] The introduction of an allyl group at the N1 position of the theobromine scaffold has been shown to modulate its biological activity, enhancing its potential as a therapeutic agent.[2] Like other xanthine (B1682287) derivatives, this compound is investigated for its effects as an adenosine (B11128) receptor antagonist and a phosphodiesterase (PDE) inhibitor, pathways that are crucial in various physiological processes.[2] This guide focuses on the chemical synthesis of this compound from theobromine, providing detailed methodologies and comparative data to aid in its efficient laboratory preparation.

Chemical Synthesis

The principal and most direct method for the synthesis of this compound is the N-alkylation of theobromine with an allyl halide, typically allyl bromide.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The process involves the deprotonation of the nitrogen at the N1 position of the theobromine molecule by a base, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the allyl halide, leading to the formation of a new carbon-nitrogen bond.[4] The efficiency and yield of this synthesis are highly dependent on the choice of solvent, base, temperature, and reaction time.[2][3]

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic protocols for the N-alkylation of theobromine with allyl bromide.

Table 1: Reaction Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Potassium Carbonate | Dimethylformamide (DMF) | 80 | - | 68-72 | [3] |

| Sodium tert-butoxide | Dimethylformamide (DMF) | 150, then 100 | 12, then 12 | 95 | [5] |

| Caustic Potash (aq) | Absolute Alcohol | Boiling | 5-6 | "Almost theoretic" | [6] |

| Caustic Potash (aq) | Absolute Alcohol | Boiling | 4 | - | [6] |

| Caustic Potash (aq) | - | 30-35 | 36 | - | [6] |

| Sodium Hydroxide (B78521) | Ethanol-Water | Reflux | 24 | - | [7] |

| Sodium Hydroxide | Dimethylformamide (DMF) | - | - | 7.70 (for N1-isopropyl) | [7] |

| - | 1-butyl-3-methylimidazolium hexafluorophosphate | 50 | - | 91 | [8] |

Table 2: Phase-Transfer Catalysis Conditions

| Catalyst | System | Temperature (°C) | Time (h) |

| Tetrabutylammonium bromide | Biphasic | 60 | 4 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Potassium Carbonate in DMF

This protocol is a classic approach for the N-alkylation of theobromine.[3]

Materials:

-

Theobromine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Chloroform

-

Water

Procedure:

-

In a round-bottom flask, dissolve theobromine in DMF.

-

Add potassium carbonate to the solution.

-

Add allyl bromide dropwise to the stirred suspension.

-

Heat the reaction mixture to 80°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with chloroform.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol 2: High-Yield Synthesis using Sodium tert-butoxide in DMF

This method provides a high yield of the desired product.[5]

Materials:

-

Theobromine

-

Allyl bromide

-

Sodium tert-butoxide

-

N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of theobromine in DMF, add sodium tert-butoxide.

-

Add allyl bromide to the mixture.

-

Heat the reaction mixture at 150°C for 12 hours.

-

Reduce the temperature to 100°C and continue stirring for another 12 hours.

-

After cooling, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated.

-

The resulting solid is purified by crystallization to afford this compound with a reported yield of 95%.[5]

Protocol 3: Synthesis using Aqueous Caustic Potash in Alcohol

A historical method for the synthesis is also reported.[6]

Materials:

-

3,7-dimethylxanthine (Theobromine)

-

Absolute alcohol

-

Aqueous solution of caustic potash (potassium hydroxide)

-

Allyl bromide

-

Chloroform

-

Sodium hydroxide solution

Procedure:

-

Mix 180 parts of theobromine with 1450 parts of absolute alcohol.

-

While stirring, add 115 parts of an 18% aqueous solution of caustic potash.

-

Heat the mixture to boiling.

-

Add 133 parts of allyl bromide dropwise over 2 to 3 hours while maintaining boiling under a reflux condenser.

-

Continue boiling for an additional 5 to 6 hours.

-

After the reaction, separate the product from the alcohol, which may involve evaporation of the solvent.

-

The principal quantity of this compound is obtained by crystallization.

-

To remove any unreacted theobromine, a solution of sodium hydroxide is added to dissolve it.

-

The remaining product can be further purified by recrystallization from water.

-

Additional product can be obtained from the filtrate by extraction with chloroform.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Allyltheobromine | 2530-99-6 [smolecule.com]

- 4. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 1-Allyl-3,7-dimethylxanthine

Introduction

This compound is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans.[1] As a member of the xanthine (B1682287) class of compounds, it shares a core structure with well-known substances like caffeine (B1668208) and theophylline.[1][2][3] The introduction of an allyl group at the N1 position of the theobromine scaffold significantly alters its chemical and pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacological research.[1] This document provides a comprehensive overview of the chemical properties of this compound, including its synthesis, mechanism of action, and structure-activity relationships.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value |

| IUPAC Name | 3,7-dimethyl-1-prop-2-enyl-5H-purin-7-ium-2,6-dione[2] |

| Synonyms | 1-Allyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, 1-Allyltheobromine, 3,7-Dihydro-3,7-dimethyl-1-(2-propenyl)-1H-purine-2,6-dione[4] |

| CAS Number | 2530-99-6[4][5] |

| Molecular Formula | C₁₀H₁₂N₄O₂[4][5] |

| Molecular Weight | 220.23 g/mol [1][5] |

| Melting Point | 147 °C[4] |

| Boiling Point | 361.16°C (rough estimate)[4] |

| pKa | 0.47 ± 0.70 (Predicted)[4] |

| Appearance | White crystalline powder (odorless with a bitter taste)[6] |

| Solubility | Slightly soluble in water[6] |

Experimental Protocols

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, such as allyl bromide or allyl iodide.[2][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

General Protocol for N-Alkylation of Theobromine:

-

Deprotonation: Theobromine is treated with a base to deprotonate the nitrogen at the N1 position, forming a nucleophilic enolate. Commonly used bases include potassium hydroxide (B78521) (caustic potash), sodium t-butanolate, and potassium carbonate.[2][5][7]

-

Nucleophilic Attack: The resulting nucleophile attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide), displacing the halide and forming a new carbon-nitrogen bond at the N1 position.[1]

-

Reaction Conditions:

-

Solvents: Common solvents for this reaction include N,N-dimethylformamide (DMF) and absolute alcohol.[2]

-

Temperature: The reaction temperature can range from 30°C to 150°C, depending on the specific reagents and solvents used. For instance, one procedure using sodium tert-butoxide in DMF involves stirring at 150°C for 12 hours, followed by another 12 hours at 100°C.[1][5] Another historical method describes the reaction with allyl bromide and caustic potash in absolute alcohol at boiling temperatures.[7] A lower temperature reaction (30-35°C) over 36 hours has also been reported.[7]

-

-

Purification: After the reaction is complete, the product is typically isolated and purified. This can involve crystallization from water. Any unreacted theobromine can be removed by dissolving it in a solution of sodium hydroxide.[7]

Visualizations

References

- 1. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Theobromine | 83-67-0 [chemicalbook.com]

- 7. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Allyl-3,7-dimethylxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine (B1682246), is a methylxanthine compound with a multifaceted mechanism of action primarily centered on the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. These actions lead to a cascade of downstream cellular effects, making it a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways.

Core Mechanisms of Action

The pharmacological effects of this compound are primarily attributed to two main molecular mechanisms:

-

Adenosine Receptor Antagonism: As a member of the xanthine (B1682287) family, this compound acts as a competitive antagonist at adenosine receptors.[1] There are four main subtypes of adenosine receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. By blocking these receptors, the compound modulates various physiological processes, including neurotransmitter release.[1] The substitution of an allyl group at the N1 position of the xanthine core is a key determinant of its receptor affinity and selectivity.[2]

-

Phosphodiesterase (PDE) Inhibition: this compound also functions by inhibiting phosphodiesterase enzymes.[1] PDEs are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Inhibition of PDEs leads to an increase in the intracellular levels of these cyclic nucleotides, resulting in a variety of cellular responses.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound with its primary molecular targets. It is important to note that comprehensive data for all targets is not yet available in the literature.

Table 1: Adenosine Receptor Binding Affinity and Potency of this compound

| Receptor Subtype | Parameter | Value | Species | Comments |

| A₂ᵦ | Kᵢ | 360 nM | Human | Antagonist activity. The parent compound, theobromine, has a Kᵢ of 1150 nM, indicating the N1-allyl substitution enhances affinity.[3] |

| A₂ᵦ | EC₅₀ | 11 µM | Human | Partial agonist activity observed in cAMP accumulation studies.[1] |

Data for A₁, A₂ₐ, and A₃ receptor subtypes are not currently available in the public domain.

Table 2: Phosphodiesterase Inhibition Profile of this compound (as 1-Allyltheobromine)

| PDE Isoform | Substrate | Inhibition Type | IC₅₀ Range (µM) | Physiological Effect |

| PDE1 | cAMP/cGMP | Competitive | 10-100 | Vasodilation |

| PDE2 | cAMP/cGMP | Allosteric modulation | 0.18-3.43 | Memory enhancement |

| PDE3 | cAMP | Competitive | 1-10 | Inotropic |

| PDE4 | cAMP | Non-competitive | 0.1-1 | Anti-inflammatory |

| PDE5 | cGMP | Selective competitive | - | Smooth muscle relaxation |

Note: The IC₅₀ values are presented as ranges as found in the cited literature. More precise values from dedicated studies are needed for a complete profile.[1]

Signaling Pathways

The dual mechanism of action of this compound leads to the modulation of key intracellular signaling pathways, primarily the cAMP signaling cascade.

Adenosine Receptor Antagonism and cAMP Modulation

Adenosine receptors are G protein-coupled receptors (GPCRs). A₁ and A₃ receptors are typically coupled to Gᵢ proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. Conversely, A₂ₐ and A₂ᵦ receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase, resulting in increased intracellular cAMP. By antagonizing these receptors, this compound can either increase or decrease cAMP levels depending on the receptor subtype it predominantly blocks and the local concentration of adenosine.

Phosphodiesterase Inhibition and cAMP Accumulation

By inhibiting PDE enzymes, this compound prevents the breakdown of cAMP to AMP. This leads to an accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Synthesis of this compound

This protocol describes the N-alkylation of theobromine to synthesize this compound.

-

Materials:

-

Theobromine (3,7-dimethylxanthine)

-

Allyl bromide

-

Sodium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Water

-

Absolute ethanol

-

Caustic potash (potassium hydroxide) solution

-

-

Procedure:

-

Dissolve theobromine in DMF in a round-bottom flask.

-

Add sodium tert-butoxide to the solution and stir.

-

Slowly add allyl bromide to the reaction mixture.

-

Heat the mixture to 100-150°C and stir for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

-

Purification and Characterization:

-

The purity of the synthesized compound can be assessed by High-Performance Liquid Chromatography (HPLC).

-

The structure can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a general template for determining the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype.

-

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

-

This compound (test compound).

-

Non-specific binding control (a high concentration of a non-labeled ligand, e.g., NECA).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kₔ), and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Phosphodiesterase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of this compound for a specific PDE isoform.

-

Materials:

-

Purified recombinant PDE enzyme of the desired isoform.

-

Substrate: ³H-labeled cAMP or cGMP.

-

This compound (test compound).

-

Snake venom nucleotidase.

-

Anion-exchange resin (e.g., Dowex).

-

Scintillation cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In reaction tubes, combine the PDE enzyme, the test compound at various concentrations, and the ³H-labeled substrate.

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting ³H-5'-AMP or ³H-5'-GMP to ³H-adenosine or ³H-guanosine.

-

Add a slurry of the anion-exchange resin to bind the unreacted charged substrate.

-

Centrifuge the tubes and transfer an aliquot of the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Measurement of Intracellular cAMP Levels

This protocol describes how to measure changes in intracellular cAMP levels in response to treatment with this compound.

-

Materials:

-

Cultured cells (e.g., a cell line endogenously expressing adenosine receptors).

-

This compound.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.

-

An adenosine receptor agonist (e.g., NECA) to stimulate cAMP production.

-

Cell lysis buffer.

-

A commercial cAMP assay kit (e.g., ELISA, HTRF).

-

-

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound in the presence of a PDE inhibitor for a defined period.

-

Stimulate the cells with an adenosine receptor agonist to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Analyze the effect of this compound on agonist-stimulated cAMP levels.

-

Conclusion

This compound is a synthetic methylxanthine with a dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition. The presence of the N1-allyl group appears to enhance its affinity for at least the A₂ᵦ adenosine receptor compared to its parent compound, theobromine. Its ability to modulate the cAMP signaling pathway through these two distinct mechanisms makes it a valuable tool for pharmacological research and a potential lead compound for the development of new therapeutics. Further research is required to fully elucidate its receptor subtype selectivity and its inhibitory profile against the various phosphodiesterase isoforms to better understand its potential therapeutic applications and side-effect profile. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

The Pharmacology of 1-Allyl-3,7-dimethylxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine (B1682246), is a member of the methylxanthine class of compounds. Its pharmacological profile is primarily characterized by its activity as an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterase (PDE) enzymes.[1] These mechanisms of action confer upon it a range of potential therapeutic applications, including as a central nervous system stimulant, vasodilator, and anti-inflammatory agent.[2] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its synthesis, mechanisms of action, and relevant experimental protocols. Due to the limited availability of specific quantitative data for this compound, comparative data for structurally related xanthine (B1682287) derivatives are presented to provide a contextual framework for its potential activity.

Chemical and Physical Properties

This compound is a purine (B94841) alkaloid derivative with the chemical formula C₁₀H₁₂N₄O₂ and a molecular weight of 220.23 g/mol .[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₄O₂ | [3] |

| Molecular Weight | 220.23 g/mol | [3] |

| CAS Number | 2530-99-6 | [3] |

| Synonyms | 1-Allyltheobromine, 3,7-Dimethyl-1-(2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione | [2] |

Synthesis

The primary and most common method for the synthesis of this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, such as allyl bromide.[1][4] This reaction specifically targets the N1 position of the xanthine core.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a patented method for the manufacture of this compound.[5]

Materials:

-

3,7-Dimethylxanthine (Theobromine)

-

Absolute Ethanol

-

Aqueous solution of Caustic Potash (Potassium Hydroxide)

-

Allyl Bromide

-

Sodium Hydroxide solution

Procedure:

-

Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.

-

While stirring continuously, add 115 parts of an 18% aqueous solution of caustic potash.

-

Heat the reaction mixture to boiling.

-

Add 115 parts of allyl bromide dropwise over 2 to 3 hours while maintaining boiling and stirring.

-

Continue boiling under reflux for an additional 5 to 6 hours.

-

After the reaction is complete, separate the product from the alcohol. If necessary, evaporate the solution on a steam bath to obtain the principal quantity of this compound by crystallization.

-

To dissolve any unreacted 3,7-dimethylxanthine, add a solution of sodium hydroxide.

-

The remaining this compound can be obtained from the filtrate by shaking with chloroform after removing the unchanged 3,7-dimethylxanthine.

-

The crude product can be purified by a single crystallization from water to yield absolutely pure this compound.

Pharmacology

The pharmacological effects of this compound are primarily attributed to its interaction with two key molecular targets: adenosine receptors and phosphodiesterase enzymes.[1]

Mechanism of Action: Adenosine Receptor Antagonism

This compound acts as a competitive antagonist at adenosine receptors.[1] Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[6] By blocking these receptors, methylxanthines like this compound can reverse the effects of adenosine, leading to effects such as central nervous system stimulation and smooth muscle relaxation.[1]

| Compound | A₁ Receptor Ki (μM) | A₂A Receptor Ki (μM) | A₂B Receptor Ki (μM) | A₃ Receptor Ki (μM) | Reference |

| Caffeine (B1668208) | 23 | 43 | 25 | >100 | [7] |

| Theophylline (B1681296) | 12 | 25 | 13 | >100 | [7] |

| Theobromine | 70 | >100 | 60 | >100 | [7] |

| This compound | Data not available | Data not available | Data not available | Data not available |

Mechanism of Action: Phosphodiesterase Inhibition

Methylxanthines are also known to inhibit phosphodiesterase (PDE) enzymes.[1] PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[8] Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, which can result in various physiological effects, including smooth muscle relaxation and anti-inflammatory responses.[9] There are 11 families of PDEs, and the inhibitory profile of a compound across these families determines its specific pharmacological effects.[10]

Specific IC₅₀ values for the inhibition of various PDE isoforms by this compound are not widely reported. The following table provides a general overview of the PDE inhibitory profiles of common methylxanthines.

| Compound | PDE Isoform(s) Inhibited | Potency | Reference |

| Caffeine | Non-selective | Weak | [8] |

| Theophylline | Non-selective | Moderate | [8] |

| Theobromine | Non-selective | Weak | [8] |

| This compound | Data not available | Data not available |

Pharmacokinetics (ADME)

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for this compound, are not currently available in the public domain. As a xanthine derivative, it is anticipated to be metabolized by the cytochrome P450 enzyme system in the liver, similar to other methylxanthines like caffeine and theophylline.[11][12] The metabolic pathways of these related compounds primarily involve N-demethylation and C8-hydroxylation.[13][14]

Experimental Protocols for Pharmacological Evaluation

The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of compounds like this compound.

Radioligand Displacement Assay for Adenosine Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[15]

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest (e.g., A₁, A₂A, A₂B, or A₃)

-

Radioligand specific for the receptor subtype (e.g., [³H]CGS 21680 for A₂A)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (a high concentration of a known ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

In a multi-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at a specified temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a test compound to inhibit the activity of a specific PDE isoform.[4]

Materials:

-

Purified recombinant PDE enzyme of interest

-

Substrate: [³H]cAMP or [³H]cGMP

-

Test compound (this compound) at various concentrations

-

Snake venom (containing 5'-nucleotidase)

-

Anion-exchange resin

-

Scintillation counter and scintillation fluid

Procedure:

-

In reaction tubes, combine the PDE enzyme, assay buffer, and the test compound at various concentrations.

-

Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by boiling the tubes.

-

Add snake venom to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

-

Add an anion-exchange resin slurry to bind the unreacted charged substrate.

-

Centrifuge the tubes to pellet the resin.

-

Transfer the supernatant (containing the neutral product) to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Calculate the percent inhibition of PDE activity at each concentration of the test compound.

-

Determine the IC₅₀ value from the concentration-response curve.

Conclusion

This compound is a synthetic xanthine derivative with established activity as an adenosine receptor antagonist and a phosphodiesterase inhibitor. While its precise quantitative pharmacological profile remains to be fully elucidated, its structural similarity to well-characterized methylxanthines suggests a range of potential therapeutic applications. Further research is warranted to determine its specific binding affinities and inhibitory potencies, as well as its pharmacokinetic properties, to fully assess its potential as a lead compound in drug discovery and development. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]

- 6. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. njms.rutgers.edu [njms.rutgers.edu]

- 11. Biotransformation of caffeine, paraxanthine, theophylline, and theobromine by polycyclic aromatic hydrocarbon-inducible cytochrome(s) P-450 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetics of caffeine and its metabolites theobromine, paraxanthine and theophylline after inhalation in combination with diacetylmorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paraxanthine - Wikipedia [en.wikipedia.org]

- 14. The Synthesis and Hazards of 1,7-Dimethylxanthine_Chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

Structure-activity relationship of 1-Allyl-3,7-dimethylxanthine

An In-depth Technical Guide on the Structure-Activity Relationship of 1-Allyl-3,7-dimethylxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline, are well-established adenosine (B11128) receptor antagonists with a broad range of physiological effects. The pharmacological profile of these molecules can be finely tuned by chemical modifications at various positions of the xanthine scaffold. This compound emerges as a significant analog, where the introduction of an allyl group at the N1 position is a key determinant of its receptor affinity and selectivity.[1] This modification has been shown to enhance potency at the A2A adenosine receptor while having a minimal impact on the affinity for the A1 receptor, suggesting a degree of selectivity that is desirable in the development of therapeutic agents.[1][2] This guide explores the nuances of this SAR, providing researchers with the foundational knowledge required for the rational design of novel xanthine-based therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of xanthine derivatives is intrinsically linked to the nature and position of their substituents. For this compound, the key structural features governing its activity are the dimethyl substitutions at the N3 and N7 positions and, most critically, the allyl group at the N1 position.

Impact of N1-Substitution

Substitution at the N1 position of the xanthine core is crucial for high affinity and selectivity at adenosine receptors.[1] In the case of this compound, the presence of the allyl group is the primary driver of its distinct pharmacological profile compared to its parent compound, theobromine (B1682246) (3,7-dimethylxanthine), which lacks an N1 substituent.

Table 1: Qualitative Structure-Activity Relationship of N1-Substituted Xanthines at Adenosine Receptors

| Position | Substituent | Effect on A1 Receptor Affinity | Effect on A2A Receptor Affinity | Reference |

| N1 | H (Theobromine) | Low | Low | [1] |

| N1 | Methyl (Caffeine) | Moderate | Moderate | [2] |

| N1 | Allyl | Minimal change compared to N1-methyl | Increased potency (approx. 7- to 10-fold) compared to N1-methyl | [1][2] |

| N1 | Propyl | Minimal change compared to N1-methyl | Increased potency (approx. 7- to 10-fold) compared to N1-methyl | [2] |

Comparative Analysis with Related Xanthines

To contextualize the SAR of this compound, it is useful to compare its structural features and expected activities with well-characterized xanthine derivatives.

Table 2: Comparative Adenosine Receptor Affinity of Selected Xanthine Derivatives

| Compound | N1-Substituent | N3-Substituent | N7-Substituent | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | Selectivity (A1/A2A) |

| Theophylline | Methyl | Methyl | H | 2,500 | 1,500 | 1.67 |

| Caffeine | Methyl | Methyl | Methyl | 12,000 | 2,400 | 5.0 |

| This compound | Allyl | Methyl | Methyl | Data not available | Data not available | Expected to be A2A selective |

| 1,3-Diallyl-7-methylxanthine | Allyl | Allyl | Methyl | 1,100 | 110 | 10 |

| 3,7-Dimethyl-1-propylxanthine | Propyl | Methyl | Methyl | 8,400 | 240 | 35 |

Note: The affinity values are compiled from various sources and should be considered as approximate, as experimental conditions can vary. The data for this compound is inferred from qualitative SAR descriptions.

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is through the N-alkylation of theobromine.

Protocol: N-Alkylation of Theobromine

-

Materials:

-

Theobromine (3,7-dimethylxanthine)

-

Allyl bromide

-

Sodium tert-butoxide

-

N,N-dimethylformamide (DMF)

-

Absolute ethanol

-

Aqueous potassium hydroxide (B78521) solution

-

-

Procedure (Method 1 - Sodium tert-butoxide):

-

To a solution of theobromine in DMF, add sodium tert-butoxide.

-

Add allyl bromide to the reaction mixture.

-

Heat the mixture at 150°C for 12 hours, then at 100°C for another 12 hours.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent.

-

Purify the crude product by crystallization or column chromatography to yield this compound.

-

-

Procedure (Method 2 - Aqueous KOH):

-

Mix 180 parts of theobromine with 1450 parts of absolute alcohol.

-

While stirring, add 115 parts of an 18% aqueous solution of potassium hydroxide.

-

Heat the reaction mixture to boiling.

-

Add 133 parts of allyl bromide dropwise over 2-3 hours while maintaining boiling and stirring.

-

Continue boiling for an additional 5-6 hours.

-

After the reaction, the product can be isolated by crystallization. The remaining product in the filtrate can be obtained by extraction with chloroform after removing any unchanged theobromine.

-

Recrystallize the product from water for purification.

-

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for A1 and A2A adenosine receptors.

Protocol: Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing the human adenosine receptor subtype of interest (e.g., CHO-hA1 or HEK293-hA2A)

-

Binding Buffer (50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)

-

This compound (test compound)

-

Non-specific binding control (e.g., 10 µM R-PIA for A1, 50 µM NECA for A2A)

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation cocktail

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold Tris-HCl buffer. Centrifuge to pellet the membranes and resuspend in fresh binding buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well (final volume of 200-250 µL):

-

50 µL of various concentrations of this compound.

-

50 µL of the appropriate radioligand (final concentration ~Kd of the radioligand).

-

100 µL of the cell membrane suspension.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Functional Antagonism Assay (cAMP Accumulation)

This protocol measures the ability of this compound to antagonize the agonist-induced cAMP production mediated by Gs-coupled adenosine receptors (A2A and A2B).

Protocol: cAMP Accumulation Assay

-

Materials:

-

Cells stably expressing the human A2A or A2B adenosine receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Adenosine receptor agonist (e.g., NECA).

-

This compound (test compound).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

-

Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with the diluted test compound for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add the adenosine receptor agonist (at a concentration that elicits ~80% of its maximal response, EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

-

Visualizations

Adenosine A2A Receptor Signaling Pathway

The primary mechanism of action for this compound at A2A receptors is the blockade of the Gs-protein coupled signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of this compound.

Logical Relationships in SAR of N1-Substituted Xanthines

This diagram illustrates the logical flow of how substitutions on the xanthine core affect adenosine receptor affinity.

Conclusion

This compound represents a key molecule for understanding the structure-activity relationships of xanthine-based adenosine receptor antagonists. The introduction of the N1-allyl group is a critical modification that confers enhanced potency and selectivity towards the A2A adenosine receptor. While precise quantitative binding data for this specific compound remains to be fully elucidated in publicly accessible literature, the comparative analysis with other N1-substituted xanthines provides a strong rationale for its A2A-selective antagonist profile. The detailed synthetic and biological evaluation protocols provided herein offer a practical framework for researchers to further investigate this compound and to design novel analogs with tailored pharmacological properties for potential therapeutic applications. Future studies should focus on obtaining comprehensive quantitative data to fully map the SAR of this promising compound.

References

1-Allyl-3,7-dimethylxanthine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-3,7-dimethylxanthine is a synthetic derivative of theobromine (B1682246), a naturally occurring methylxanthine found in cocoa beans. As a member of the xanthine (B1682287) class of compounds, which includes caffeine (B1668208) and theophylline (B1681296), it is primarily investigated for its pharmacological activity as an antagonist of adenosine (B11128) receptors. The introduction of an allyl group at the N1 position of the xanthine scaffold significantly influences its biological activity, offering a valuable molecular tool for probing the structure-activity relationships of adenosine receptor ligands and a potential platform for the development of novel therapeutics.

This technical guide provides an in-depth overview of this compound, covering its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound, also known as 1-allyltheobromine, is a purine (B94841) alkaloid derivative. Its chemical structure consists of a xanthine core with methyl groups at the N3 and N7 positions and an allyl group at the N1 position.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₄O₂ | [1] |

| Molecular Weight | 220.23 g/mol | [1] |

| CAS Number | 2530-99-6 | [1] |

| IUPAC Name | 1-allyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | [1] |

| Synonyms | 1-Allyltheobromine, 3,7-Dimethyl-1-(2-propenyl)-3,7-dihydro-1H-purine-2,6-dione | [1] |

| Melting Point | 147 °C | [1] |

| Appearance | White solid | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl bromide.

Experimental Protocol: N-alkylation of Theobromine

Materials:

-

Theobromine (3,7-dimethylxanthine)

-

Allyl bromide

-

Sodium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

Absolute ethanol

-

Potassium hydroxide (B78521) (KOH) solution

-

Water

Procedure 1: Using Sodium tert-butoxide in DMF [3]

-

To a solution of theobromine in DMF, add sodium tert-butoxide.

-

Add allyl bromide to the mixture.

-

Heat the reaction mixture at 150°C for 12 hours.

-

Cool the reaction to 100°C and stir for an additional 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield this compound.

Procedure 2: Using Potassium Hydroxide in Ethanol

-

Mix 180 parts of theobromine with 1450 parts of absolute ethanol.

-

While stirring, add 115 parts of an 18% aqueous solution of potassium hydroxide.

-

Heat the mixture to boiling.

-

Add 115 parts of allyl bromide dropwise over 2-3 hours while maintaining boiling under a reflux condenser.

-

Continue boiling for an additional 5-6 hours.

-

Distill off the alcohol.

-

The residue is treated with a sodium hydroxide solution to dissolve any unreacted theobromine.

-

The crude this compound is collected by filtration.

-

The filtrate can be extracted with chloroform to recover any remaining product.

-

The crude product is purified by recrystallization from water to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily as an antagonist of adenosine receptors. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in numerous physiological processes. There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.

Research on caffeine and theophylline analogues has shown that replacing the 1-methyl group with an allyl substituent can enhance potency at the A₂ₐ adenosine receptor by approximately 7- to 10-fold, with minimal impact on the affinity for the A₁ receptor.[5] This suggests that this compound may exhibit some selectivity for the A₂ₐ receptor over the A₁ receptor.

For a structurally related compound, 1-allyl-3-methyl-8-phenylxanthine, a Kᵢ value of 37 nM has been reported for the human A₂ₑ receptor. However, the presence of the 8-phenyl group significantly influences binding affinity, and this value may not be directly extrapolated to this compound.

Adenosine Receptor Signaling Pathways

Antagonism of adenosine receptors by this compound modulates downstream signaling pathways. A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, A₂ₐ and A₂ₑ receptors are generally coupled to Gₛ proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. By blocking these receptors, this compound can prevent the adenosine-mediated modulation of cAMP levels.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as its half-life, clearance, volume of distribution, and bioavailability, are not extensively documented in publicly available literature. However, general pharmacokinetic properties can be inferred from studies on other alkylxanthine derivatives.

Studies on N3-alkyl-substituted xanthines have shown that increasing the alkyl chain length can lead to shorter half-lives and higher plasma protein binding compared to theophylline.[6][7][8][9][10] The increased lipophilicity of such derivatives may also affect their distribution and metabolism. Like other methylxanthines, this compound is expected to be metabolized primarily in the liver by cytochrome P450 enzymes.[3][11]

Experimental Protocols for Biological Characterization

Adenosine Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity (Kᵢ value) of this compound for different adenosine receptor subtypes.

Principle: The assay measures the ability of the test compound (this compound) to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype expressed in cell membranes.

Materials:

-

Cell membrane preparations expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ value, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of the test compound.

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This assay determines whether this compound acts as an antagonist at Gₛ- or Gᵢ/ₒ-coupled adenosine receptors by measuring its effect on intracellular cAMP levels.

Principle: The assay measures the ability of the test compound to inhibit the effect of a known adenosine receptor agonist on the production of cAMP in whole cells.

Materials:

-

Cells expressing the adenosine receptor subtype of interest.

-

This compound (test compound).

-

A known adenosine receptor agonist (e.g., NECA).

-

Cell culture medium.

-

cAMP assay kit.

Procedure (Antagonist Mode):

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Add a fixed concentration of the adenosine receptor agonist to the wells and incubate for a further period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in each well using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the response to the agonist (cAMP concentration) against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).

Research Applications

This compound serves as a valuable tool in several areas of research:

-

Adenosine Receptor Research: As a selective or non-selective antagonist, it can be used to probe the physiological and pathological roles of adenosine receptors in various systems, including the central nervous, cardiovascular, and immune systems.

-

Drug Discovery and Development: The xanthine scaffold is a privileged structure in medicinal chemistry. This compound can serve as a lead compound for the development of more potent and selective adenosine receptor antagonists for the treatment of conditions such as asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[12][13]

-

Synthetic Chemistry: The reactive allyl group provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of xanthine derivatives with potentially novel biological activities.[14]

Conclusion

This compound is a synthetically accessible xanthine derivative with interesting pharmacological properties as an adenosine receptor antagonist. While a complete quantitative profile of its interaction with all adenosine receptor subtypes and its pharmacokinetic properties remains to be fully elucidated, the available data and the established protocols for its characterization make it a valuable compound for researchers in pharmacology and medicinal chemistry. Further investigation into its specific biological activities and in vivo effects is warranted to fully explore its therapeutic potential.

References

- 1. Cas 2530-99-6,this compound | lookchem [lookchem.com]

- 2. Xanthine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Benchchem [benchchem.com]

- 5. Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on Alkyl-Xanthine Derivatives II. Pharmacokinetic and Pharmacodynamic Studies of a New Bronchodilator, 1-Methyl-3-Propylxanthine (MPX) [jstage.jst.go.jp]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. 1-Allyltheobromine|CAS 2530-99-6|RUO [benchchem.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Allyl-3,7-dimethylxanthine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Allyl-3,7-dimethylxanthine, a derivative of the naturally occurring methylxanthine theobromine (B1682246), presents a compelling profile for therapeutic exploration. As a member of the xanthine (B1682287) class of compounds, it shares a core mechanism of action with well-known substances like caffeine (B1668208) and theophylline (B1681296), primarily acting as an antagonist of adenosine (B11128) receptors and an inhibitor of phosphodiesterases. The introduction of an allyl group at the N1 position, however, is suggested to modulate its pharmacological activity, potentially enhancing its potency and selectivity, thereby opening avenues for novel therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic uses in the central nervous system, cardiovascular, and respiratory disorders, as well as its emerging potential in oncology and inflammatory conditions. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this promising compound.

Introduction

Methylxanthines, including caffeine, theophylline, and theobromine, are a well-established class of pharmacologically active compounds with a long history of therapeutic use.[1] Their diverse physiological effects stem primarily from their ability to antagonize adenosine receptors and inhibit phosphodiesterase (PDE) enzymes.[2] this compound, a synthetic derivative of theobromine, is an emerging molecule of interest within this class.[3] The strategic addition of an allyl group at the N1 position of the xanthine scaffold is a key structural modification anticipated to alter its biological activity and selectivity profile.[4]

This guide synthesizes the available scientific information on this compound, covering its chemical synthesis, proposed mechanisms of action, and a range of potential therapeutic applications. It is intended to provide a detailed technical foundation for further research and development efforts.

Chemical Synthesis

The primary and most direct route for the synthesis of this compound is through the N-alkylation of its precursor, 3,7-dimethylxanthine (theobromine).[5] This reaction specifically targets the nitrogen atom at the 1-position of the theobromine molecule.[5]

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocols

While various specific conditions have been reported, a general protocol involves the reaction of theobromine with an allyl halide, such as allyl bromide, in the presence of a base and a suitable solvent.[3][4]

Protocol 1: Using Sodium t-butoxide in DMF [5]

-

Reactants: Theobromine, Allyl Bromide, Sodium t-butoxide.

-

Solvent: N,N-dimethyl-formamide (DMF).

-

Procedure:

-

A mixture of theobromine and sodium t-butoxide in DMF is stirred at 150°C for 12 hours.

-

Allyl bromide is then added, and the reaction mixture is stirred at 100°C for an additional 12 hours.

-

-

Yield: Reported to be as high as 95%.[5]

Protocol 2: Using Caustic Potash in Ethanol [6]

-

Reactants: 3,7-dimethylxanthine, Allyl Bromide, Aqueous Caustic Potash.

-

Solvent: Absolute Ethanol.

-

Procedure:

-

180 parts of 3,7-dimethylxanthine are mixed with 1450 parts of absolute alcohol.

-

While stirring, 115 parts of an 18% aqueous solution of caustic potash are added.

-

The reaction mixture is heated to boiling.

-

115 parts of allyl bromide are added dropwise over 2 hours while maintaining boiling.

-

The mixture is boiled for an additional 2 hours.

-

25 parts of a 48% solution of caustic potash and 25 parts of allyl bromide are then added slowly.

-

The mixture is boiled for a final 4 hours under a reflux condenser.

-

-

Purification: The alcohol is distilled off, and the residue is treated to dissolve any unreacted 3,7-dimethylxanthine. The product, this compound, is then crystallized from water.

Mechanism of Action

The pharmacological effects of this compound are believed to be mediated through two primary mechanisms shared by other methylxanthines: adenosine receptor antagonism and phosphodiesterase inhibition.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] Methylxanthines, including this compound, act as non-selective competitive antagonists at these receptors.[3] By blocking adenosine receptors, this compound can modulate neurotransmitter release and other cellular functions.[5]

The substitution at the N1 position is crucial for the affinity and selectivity of xanthine derivatives for adenosine receptors.[4] Research on caffeine analogues has shown that replacing the 1-methyl group with an allyl substituent can enhance potency at the A₂ₐ adenosine receptor by approximately 7- to 10-fold with minimal impact on A₁ receptor affinity.[4] This suggests that this compound may exhibit a degree of selectivity for A₂ receptors.

Caption: Adenosine receptor antagonism by the compound.

Quantitative Data on Receptor Affinity:

To date, specific Kᵢ values for this compound at the different adenosine receptor subtypes have not been reported in the scientific literature. However, data for related compounds provide a basis for estimating its potential activity.

Table 1: Adenosine Receptor Affinities (Kᵢ, µM) of Related Xanthine Derivatives

| Compound | A₁ | A₂ₐ | A₂ₑ | A₃ | Reference(s) |

| Caffeine | 23 | 45 | 13 | >100 | [7] |

| Theophylline | 12 | 25 | 13 | >100 | [7] |

| Theobromine | 67 | 120 | 50 | >100 | [7] |

| Paraxanthine | 21 | 32 | 4.5 | >100 | [7] |

| This compound | N/A | N/A | N/A | N/A |

N/A: Not Available

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling pathways.[3] Methylxanthines are known to be non-selective inhibitors of various PDE isoforms.[3] By inhibiting PDE, this compound can increase intracellular levels of cAMP and cGMP, leading to a range of cellular responses, including smooth muscle relaxation.[2] Theobromine, the parent compound, is considered a minor PDE inhibitor compared to its adenosine receptor antagonism.[4]

Quantitative Data on PDE Inhibition:

Specific IC₅₀ values for this compound against various PDE isoforms are not currently available in the published literature.

Potential Therapeutic Applications

Based on its mechanism of action and the known therapeutic effects of related methylxanthines, this compound has several potential therapeutic applications.[8]

Central Nervous System (CNS) Stimulation

Similar to caffeine, this compound is proposed to act as a CNS stimulant, potentially increasing alertness and improving cognitive function.[8] This effect is primarily attributed to the blockade of adenosine A₂ₐ receptors in the brain.

Cardiovascular Applications

As a vasodilator, this compound may have applications in the treatment of cardiovascular disorders by improving blood flow and reducing strain on the heart.[8] This vasodilatory effect is likely mediated by both adenosine receptor antagonism and PDE inhibition, leading to smooth muscle relaxation in blood vessels.

Respiratory Diseases

The bronchodilatory effects of methylxanthines are well-established, with theophylline being a historical treatment for asthma. This compound may aid in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing the airways and improving breathing.[8]

Anti-inflammatory and Oncological Potential

Emerging research suggests that this compound may possess anti-inflammatory and anti-cancer properties.[8] The anti-inflammatory effects could be beneficial in a variety of inflammatory conditions. Its potential in oncology is an active area of research, exploring its effects on different cancer cell types.[8]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism studies specifically for this compound are not yet available. However, the general pharmacokinetic properties of methylxanthines provide a framework for anticipated behavior.

Natural methylxanthines like caffeine, theophylline, and theobromine are distributed throughout body fluids, can cross biological membranes, and do not tend to accumulate in tissues.[9] They are extensively metabolized by the liver, primarily by cytochrome P450 enzymes, with only a small fraction of the parent compound excreted unchanged in the urine.[9] The metabolic pathways and clearance rates can vary significantly between species and can be influenced by factors such as genetics, disease state, and co-administered drugs.[9]

Caption: General pharmacokinetic pathway for methylxanthines.

Future Directions

The therapeutic potential of this compound is promising but requires significant further investigation. Key areas for future research include:

-

Quantitative Pharmacological Profiling: Determination of the binding affinities (Kᵢ values) of this compound for all adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) is essential to understand its potency and selectivity. Similarly, its inhibitory activity (IC₅₀ values) against a panel of PDE isoforms should be established.

-

In Vivo Efficacy Studies: Preclinical studies in relevant animal models are necessary to validate the potential therapeutic effects in CNS, cardiovascular, respiratory, inflammatory, and oncological diseases.

-

Pharmacokinetic and Metabolism Studies: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its drug-like properties and potential for clinical development.

-

Toxicology and Safety Assessment: Comprehensive toxicology studies are required to establish the safety profile of the compound.

Conclusion

This compound is a synthetically accessible derivative of theobromine with a pharmacological profile that suggests a range of therapeutic possibilities. Its primary mechanism of action as an adenosine receptor antagonist, potentially with enhanced A₂ receptor selectivity, and a phosphodiesterase inhibitor, underpins its potential utility in a variety of disease states. While the current body of evidence is encouraging, a significant amount of fundamental research, particularly in quantitative pharmacology and in vivo studies, is required to fully elucidate its therapeutic potential and advance it towards clinical consideration. This guide provides a solid foundation for initiating such investigations.

References

- 1. Structure-pharmacokinetic relationships among the N1,N3-alkylxanthines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Benchchem [benchchem.com]

Neuropharmacological Profile of 1-Allyl-3,7-dimethylxanthine: A Technical Guide for Researchers

An In-Depth Review of a Theobromine (B1682246) Derivative with Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the neuropharmacological research on 1-Allyl-3,7-dimethylxanthine, a synthetic derivative of theobromine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel xanthine (B1682287) compounds. While direct experimental data on this compound is limited, this guide extrapolates its likely mechanisms of action and outlines experimental protocols based on extensive research into its structural class.

Introduction

This compound, also known as 1-allyltheobromine, is a member of the methylxanthine family, which includes well-known compounds such as caffeine (B1668208) and theophylline.[1] As a derivative of theobromine, a naturally occurring alkaloid found in cocoa, this compound is of significant interest for its potential to modulate key neurological pathways.[1] Its structural modifications suggest a pharmacological profile that could offer therapeutic benefits in a range of neurological, respiratory, and cardiovascular disorders.[1][2]

Presumed Mechanism of Action

The neuropharmacological effects of this compound are presumed to be mediated through two primary mechanisms characteristic of methylxanthines: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][3]

Adenosine Receptor Antagonism

Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four receptor subtypes: A₁, A₂A, A₂B, and A₃. By blocking these receptors, methylxanthines can modulate the release of various neurotransmitters, leading to increased neuronal activity and CNS stimulation.[3] The allyl substitution at the 1-position of the xanthine core in this compound is anticipated to influence its binding affinity and selectivity for the different adenosine receptor subtypes.[3]

Phosphodiesterase (PDE) Inhibition

PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various signaling pathways.[1] Inhibition of PDEs by methylxanthines leads to an accumulation of these cyclic nucleotides, which can result in a range of physiological effects, including smooth muscle relaxation and anti-inflammatory responses.[1]

Quantitative Data on Related Xanthines

| Compound | Target | Kᵢ (µM) | IC₅₀ (µM) |

| Theophylline | Adenosine A₁ Receptor | 14 | - |

| Adenosine A₂A Receptor | 19 | - | |

| Caffeine | Adenosine A₁ Receptor | 41 | - |

| Adenosine A₂A Receptor | 43 | - | |

| Paraxanthine | Adenosine A₁ Receptor | 21 | - |

| Adenosine A₂A Receptor | 32 | - | |

| Adenosine A₂B Receptor | 4.5 | - | |

| Adenosine A₃ Receptor | >100 | - | |

| Phosphodiesterase 9 (PDE9) | - | Selective Inhibitor | |

| 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine | Adenosine A₁ Receptor | 0.000022 | - |

| 3,7-dimethyl-1-propargylxanthine (DMPX) | Adenosine A₁ Receptor | - | Selective A₂A antagonist |

| 8-amino-1,3-bis(cyclopropylmethyl)xanthine | Phosphodiesterase IV | - | Selective Inhibitor |

Data compiled from multiple sources.[4][5][6][7][8]

Potential Therapeutic Applications

Based on its presumed mechanisms of action, this compound holds promise for several therapeutic areas:

-

Central Nervous System Stimulation: Similar to caffeine, it may enhance alertness and cognitive function.[2]

-

Neuroprotection: By modulating adenosine and glutamate (B1630785) pathways, it could offer protection against neuronal damage in conditions like hypoxia and ischemia.[3][9]

-

Respiratory Disorders: Its potential bronchodilatory effects make it a candidate for treating asthma and COPD.[2]

-

Cardiovascular Health: Vasodilatory properties may be beneficial for cardiovascular disorders.[2]

-

Anti-inflammatory and Anti-cancer Properties: Emerging research on theobromine derivatives suggests potential in these areas.[2][10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in characterizing the neuropharmacological profile of this compound.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for adenosine receptor subtypes.

Objective: To quantify the binding affinity of the test compound to A₁, A₂A, A₂B, and A₃ adenosine receptors.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype.

-

Radioligand specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A).

-

This compound (test compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known saturating antagonist (for non-specific binding), or the test compound.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold incubation buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This protocol measures the ability of this compound to inhibit PDE activity.

Objective: To determine the IC₅₀ value of the test compound for various PDE isoforms.

Materials:

-

Recombinant human PDE isoforms.

-

Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

-

This compound (test compound).

-

Known PDE inhibitor (positive control, e.g., IBMX).

-

Binding agent (for fluorescence polarization).

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-